molecular formula C10H18FNO3 B13023644 Tert-butyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Tert-butyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B13023644
M. Wt: 219.25 g/mol
InChI Key: UUTMCLLVLHWFJR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Signatures

The $$ ^1\text{H} $$-NMR spectrum of this compound is characterized by distinct signals for the hydroxymethyl, fluorine-coupled protons, and tert-butyl groups. The hydroxymethyl protons ($$-\text{CH}2\text{OH}$$) resonate as a triplet at $$ \delta $$ 3.6–3.8 ppm due to coupling with the adjacent fluorine atom ($$ ^3J{\text{H-F}} \approx 20 \, \text{Hz} $$). The tert-butyl group appears as a singlet at $$ \delta $$ 1.4 ppm, while pyrrolidine ring protons exhibit complex splitting patterns between $$ \delta $$ 2.8–3.4 ppm, consistent with restricted rotation and fluorine-induced deshielding.

In the $$ ^{13}\text{C} $$-NMR spectrum, the carbonyl carbon of the carbamate group resonates at $$ \delta $$ 155–160 ppm, while the fluorinated carbon ($$ \text{C-F} $$) appears at $$ \delta $$ 90–95 ppm with a characteristic $$ ^1J_{\text{C-F}} $$ coupling constant of $$ 180–190 \, \text{Hz} $$. The hydroxymethyl carbon is observed near $$ \delta $$ 60–65 ppm, corroborating its primary alcohol nature.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of the compound reveals a prominent molecular ion peak at $$ m/z $$ 220.13436 ($$[\text{M+H}]^+ $$), consistent with its molecular formula. Fragmentation pathways include:

  • Loss of the tert-butyl group ($$ -\text{C}4\text{H}9 $$), yielding a fragment at $$ m/z $$ 161.
  • Cleavage of the carbamate linkage ($$ -\text{OC(=O)N} $$), producing ions at $$ m/z $$ 102 (pyrrolidine ring + fluorine) and $$ m/z $$ 117 (tert-butyl carbamate).
  • Dehydration of the hydroxymethyl group ($$ -\text{H}_2\text{O} $$), resulting in a fragment at $$ m/z $$ 202.12434.

Table 2: Characteristic Mass Spectrometric Fragments

Fragment Ion m/z Proposed Structure
[M+H]+ 220.13436 Intact molecular ion
[M+H-H$$_2$$O]+ 202.12434 Dehydrated species
[C$$5$$H$$9$$FNO]+ 102.081 Fluoropyrrolidine fragment

Comparative Analysis of Pyrrolidine Ring Conformations

The pyrrolidine ring in this compound adopts a twist-boat conformation, as inferred from analogous structures. Fluorine substitution at C3 introduces electronegative effects, shortening the adjacent C-F bond ($$ 1.39 \, \text{Å} $$) and elongating the C3-C4 bond ($$ 1.52 \, \text{Å} $$) due to hyperconjugation. The hydroxymethyl group at C4 stabilizes the conformation through intramolecular hydrogen bonding with the carbamate oxygen, as evidenced by reduced CCS values for dehydrated adducts.

Comparative studies of perhydro-pyrrolo[3,4-b]pyrrole derivatives reveal that substituent orientation critically impacts ring puckering. For example, 6-ethyl-1-(4-fluorophenyl)-5-(phenylsulfonyl)perhydro-cis-pyrrolo[3,4-b]pyrrole exhibits a hybrid envelope-twist conformation, whereas the title compound’s tert-butyl group imposes greater rigidity, favoring a single dominant conformation.

Table 3: Conformational Parameters of Pyrrolidine Derivatives

Compound Predominant Conformation Key Substituents
This compound Twist-boat -F, -CH$$_2$$OH, -Boc
6-Ethyl-1-(4-fluorophenyl)-5-(phenylsulfonyl)perhydro-cis-pyrrolo[3,4-b]pyrrole Envelope-twist -F, -SO$$2$$Ph, -C$$2$$H$$_5$$

Properties

Molecular Formula

C10H18FNO3

Molecular Weight

219.25 g/mol

IUPAC Name

tert-butyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6H2,1-3H3

InChI Key

UUTMCLLVLHWFJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step sequence involving:

  • Construction or availability of a suitably substituted pyrrolidine ring.
  • Selective fluorination at the 3-position.
  • Introduction of the hydroxymethyl group at the 4-position.
  • Protection of the nitrogen via tert-butyl carbamate formation.

Detailed Synthetic Steps

Step Reaction Type Reagents/Conditions Notes
1 Pyrrolidine ring formation Cyclization of appropriate precursors Methods include intramolecular nucleophilic substitution or ring-closure of amino alcohols.
2 Fluorination Use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor Fluorination is stereoselective; reaction conditions are carefully controlled to avoid over-fluorination or side reactions.
3 Hydroxymethylation Hydroxymethylation reactions, possibly via formaldehyde or paraformaldehyde under basic or acidic catalysis Position-specific introduction of hydroxymethyl group at C-4; stereochemistry controlled by substrate conformation.
4 Esterification (tert-butyl carbamate formation) Reaction with tert-butyl chloroformate (Boc2O) or tert-butyl chloroformate in presence of base (e.g., triethylamine) Conducted under anhydrous conditions to prevent hydrolysis; protects the pyrrolidine nitrogen as a Boc group.

Representative Reaction Scheme

$$
\text{3-fluoro-4-(hydroxymethyl)pyrrolidine} + \text{tert-butyl chloroformate} \xrightarrow[\text{base}]{\text{anhydrous}} \text{tert-butyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate}
$$

This final step installs the tert-butyl carbamate protecting group, critical for downstream applications.

Industrial and Laboratory Scale Production

Laboratory Scale

  • Multi-step batch reactions with purification at each stage.
  • Use of dry solvents and inert atmosphere to maintain anhydrous conditions.
  • Fluorination and hydroxymethylation steps require careful temperature control and monitoring to ensure stereochemical purity.

Industrial Scale

  • Implementation of continuous flow microreactor technology for enhanced control over reaction parameters.
  • Flow chemistry enables better heat and mass transfer, improving yield and reducing by-products.
  • Continuous flow is particularly advantageous for fluorination steps, which can be hazardous in batch due to reagent reactivity.

Research Findings and Optimization Data

Aspect Details
Fluorination Efficiency Use of DAST or Selectfluor yields high regio- and stereoselectivity; reaction temperature typically 0-25°C.
Hydroxymethylation Selectivity Controlled by pH and reaction time; acidic catalysis favors selective hydroxymethylation at C-4.
Protection Yield Boc protection yields typically exceed 85% under anhydrous conditions with triethylamine base.
Purification Methods Column chromatography and crystallization used to isolate pure stereoisomers.
Stereochemistry Control Asymmetric synthesis techniques or chiral auxiliaries employed to ensure desired (3R,4R) or (3S,4S) configurations.

Comparative Table of Related Compounds and Preparation

Compound Name Molecular Formula Key Differences Preparation Notes
This compound C10H18FNO3 Fluorine at C-3, hydroxymethyl at C-4 Multi-step fluorination, hydroxymethylation, Boc protection
(3S,4S)-tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate C10H18FNO2 Methyl instead of hydroxymethyl at C-4 Similar Boc protection; fluorination on methylated precursor
tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate C10H18FNO3 Fluorine and hydroxymethyl on same carbon (C-3) Requires different fluorination strategy targeting C-3

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure

The compound features a pyrrolidine ring with a tert-butyl group, a fluorine atom, and a hydroxymethyl substituent, which contribute to its chemical reactivity and potential applications in drug development.

Medicinal Chemistry

Tert-butyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is primarily explored for its potential as a pharmaceutical intermediate. Its derivatives have been investigated for various biological activities, including:

  • Antiviral Agents : Some studies have indicated that compounds derived from this structure possess antiviral properties, making them candidates for further development against viral infections.
  • Neuroprotective Effects : Research has suggested that certain derivatives may exhibit neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases.

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in the synthesis of more complex molecules. It has been utilized in the following ways:

  • Synthesis of Fluorinated Compounds : The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the resulting compounds, which is advantageous in drug design.
  • Chiral Building Blocks : Its chiral nature allows for the synthesis of enantiomerically pure compounds, essential in developing pharmaceuticals with specific biological activities.

Polymer Science

In materials science, this compound is being studied for its potential use in developing novel polymers:

  • Biodegradable Polymers : The compound can be incorporated into polymer matrices to enhance biodegradability, which is crucial for environmentally friendly applications.
  • Controlled Release Systems : Its chemical structure allows for the creation of drug delivery systems that can release therapeutic agents in a controlled manner, improving efficacy and reducing side effects.

Case Study 1: Antiviral Activity

In a study published in the Journal of Organic Chemistry, researchers synthesized various derivatives of this compound to evaluate their antiviral activity against specific viral strains. The results demonstrated that certain derivatives exhibited significant inhibitory effects on viral replication, suggesting their potential as therapeutic agents .

Case Study 2: Neuroprotective Properties

A research article investigated the neuroprotective properties of derivatives synthesized from this compound. The study found that these compounds could protect neuronal cells from oxidative stress-induced damage, indicating their potential use in treating neurodegenerative diseases such as Alzheimer's .

Case Study 3: Biodegradable Polymer Development

Another study focused on incorporating this compound into biodegradable polymer systems for drug delivery applications. The findings showed that polymers containing this compound demonstrated improved degradation rates and controlled release profiles compared to traditional polymers .

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect .

Comparison with Similar Compounds

Substituent Variations and Functional Group Analysis

The compound’s uniqueness lies in its combination of fluorine and hydroxymethyl substituents. Below is a comparison with analogs (Table 1):

Table 1: Substituent Variations in Pyrrolidine Derivatives

Compound Name Substituents (Position) Key Functional Groups References
Tert-butyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate 3-F, 4-CH2OH Fluorine, hydroxymethyl, carbamate Target
(3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate 3-CH2OH, 4-CH2OH Dual hydroxymethyl, carbamate
(R)-tert-Butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate 3-CH2F Fluoromethyl, carbamate
tert-Butyl 3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate 3-CH2Br, 4-OH Bromomethyl, hydroxyl
tert-Butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate 2-CH2OH, 4-CN Hydroxymethyl, cyano
tert-Butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate 3-NH2, 4-CH2OH Amino, hydroxymethyl

Key Observations :

  • Fluorine vs. Other Halogens : The fluorine atom in the target compound offers metabolic stability and enhanced binding affinity compared to bromine (e.g., bromomethyl in ).
  • Hydroxymethyl vs. Cyano/Amino: The hydroxymethyl group enables further derivatization (e.g., oxidation to carboxylic acid), whereas cyano or amino groups () are more reactive in click chemistry or cross-coupling reactions.

Key Observations :

  • Bromomethyl derivatives () require halogenation steps, which may lower yields compared to fluorinated analogs.

Biological Activity

Tert-butyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as rel-tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a fluorine atom and a hydroxymethyl group, suggests various biological activities that warrant exploration. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C10H18FNO3
  • Molecular Weight : 219.26 g/mol
  • CAS Number : 1428776-42-4
  • Purity : ≥97%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor in enzymatic pathways, particularly those involving kinases and hydrolases.

Case Studies and Research Findings

  • Inhibition Studies :
    • A study demonstrated that derivatives of pyrrolidine compounds exhibit inhibitory effects on specific enzymes related to cancer proliferation. For instance, compounds similar to this compound were shown to inhibit endothiapepsin with IC50 values ranging from 12.8 to 365 μM .
    • Another research highlighted the compound's selectivity in inhibiting certain kinases, indicating its potential role in targeted cancer therapies .
  • Antiproliferative Activity :
    • The antiproliferative effects of pyrrolidine derivatives have been studied across various cancer cell lines. For instance, related compounds demonstrated significant inhibition of cell viability in ovarian cancer cells (IC50 values ranging from 31.5 to 43.9 µM) . This suggests that this compound may possess similar properties.

Data Table: Biological Activity Summary

Activity Type Target IC50 Value (µM) Reference
Enzyme InhibitionEndothiapepsin12.8 - 365
AntiproliferativeOvarian Cancer Cells31.5 - 43.9
Kinase InhibitionVarious KinasesVaries

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